

Bph-715: A Comprehensive Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bph-715

Cat. No.: B1667486

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Introduction

Bph-715 is a lipophilic bisphosphonate that has demonstrated potent inhibitory activity against both farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). This dual inhibition disrupts the prenylation pathway, a critical cellular process for the function of small GTPases involved in cell signaling, proliferation, and survival. This technical guide provides a detailed overview of the known physicochemical properties of **Bph-715**, outlines standard experimental protocols for their determination, and illustrates its mechanism of action through a signaling pathway diagram.

Physicochemical Properties

The following tables summarize the available quantitative data for **Bph-715**. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.

Table 1: General and Calculated Physicochemical Properties

Property	Value	Source
Molecular Formula	C17H31NO7P2	PubChem[1]
Molecular Weight	423.4 g/mol	PubChem (Computed)[1]
IUPAC Name	[2-(3-decoxy pyridin-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate	PubChem (Computed)[1]
XLogP3	1.8	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	7	PubChem (Computed)
Hydrogen Bond Donor Count	3	PubChem (Computed)
Rotatable Bond Count	12	PubChem (Computed)

Table 2: Experimental Physicochemical Properties

Property	Value	Source
Physical Form	Solid	ChemicalBook[2]
Color	White to off-white	ChemicalBook[2]
Solubility	80 mg/mL in 0.5 M NaOH (with sonication and pH adjustment to 11)	ChemicalBook[2]
5 mg/mL in DMSO (with sonication and heating to 60°C)	ChemicalBook[2]	
Storage Temperature	-20°C	ChemicalBook[2][3]

Experimental Protocols

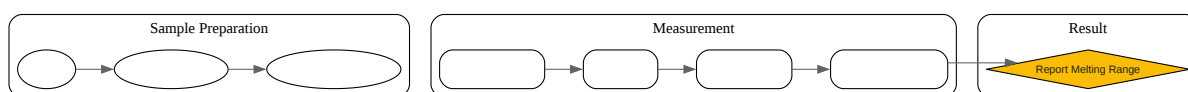
Detailed experimental protocols for determining key physicochemical properties are provided below. While specific experimental data for **Bph-715** is not publicly available for all properties,

these standard methodologies are applicable for its characterization.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid.

- **Sample Preparation:** A small amount of finely powdered, dry **Bph-715** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens.
- **Melting Range:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
- **Reporting:** The melting point is reported as a range of these two temperatures.



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Experimental workflow for melting point determination.

pKa Determination (Potentiometric Titration)

This protocol outlines a common method for determining the acid dissociation constant (pKa).

- **Solution Preparation:** A precise amount of **Bph-715** is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.
- **Titration Setup:** The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added.
- **pKa Determination:** The pKa value corresponds to the pH at the half-equivalence point, which is the point on the curve where half of the **Bph-715** has been neutralized. This is typically determined from the inflection point of the titration curve.

logP Determination (Shake-Flask Method)

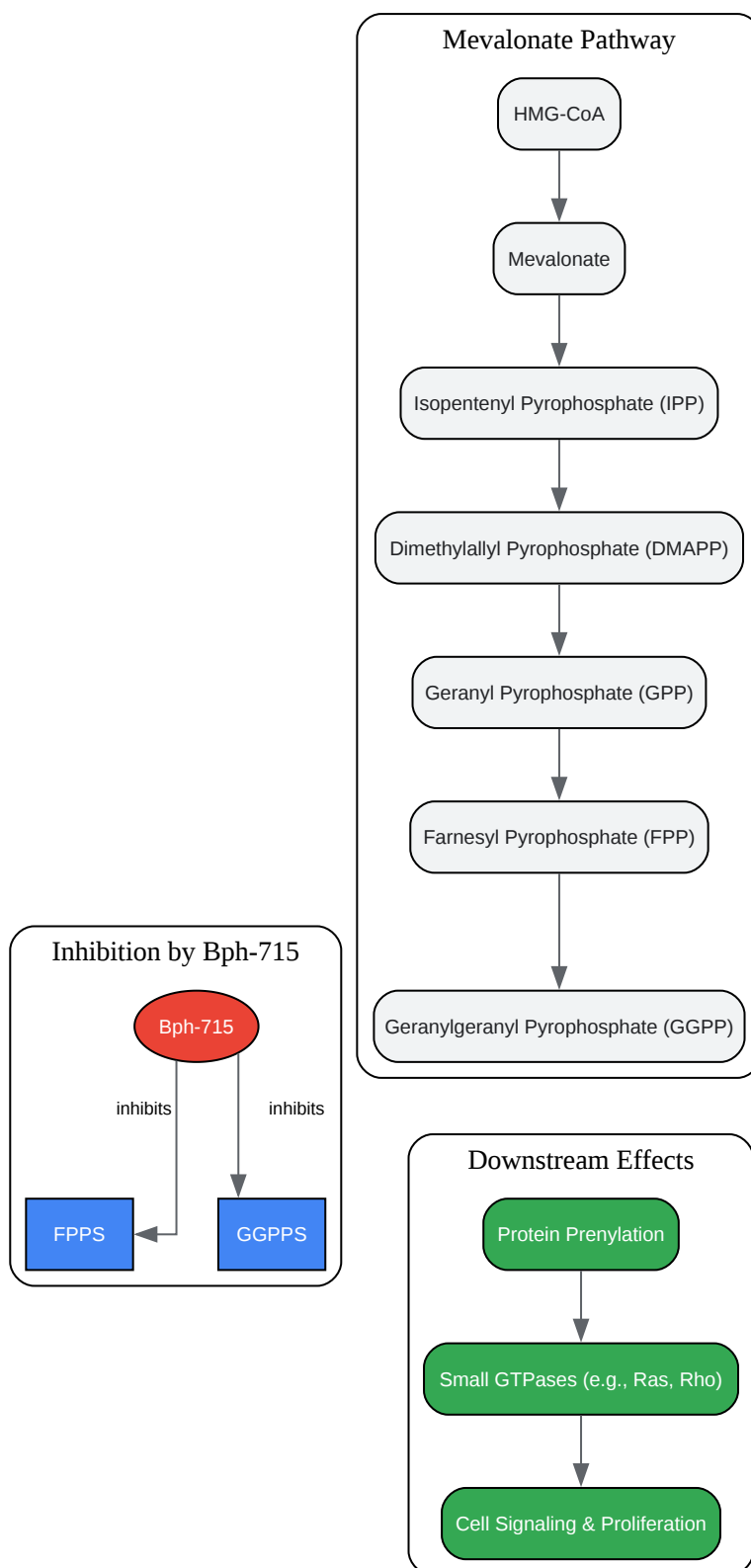
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- **Phase Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
- **Partitioning:** A known amount of **Bph-715** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
- **Equilibration:** The mixture is shaken for a set period to allow for the partitioning of **Bph-715** between the two phases to reach equilibrium.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Concentration Measurement:** The concentration of **Bph-715** in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of **Bph-715** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Signaling Pathway Inhibition

Bph-715 exerts its biological effects by inhibiting key enzymes in the mevalonate pathway, specifically Farnesyl Diphosphate Synthase (FPPS) and Geranylgeranyl Diphosphate Synthase (GGPPS). This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid lipids required for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Prenylation is crucial for the proper membrane localization and function of these signaling proteins. By disrupting this pathway, **Bph-715** can interfere with cellular processes that are dependent on these GTPases, such as cell proliferation, survival, and cytoskeletal organization.



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Inhibition of the Prenylation Pathway by **Bph-715**.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of **Bph-715**, based on currently available public data. While some experimental data is accessible, further characterization is required to establish a complete physicochemical profile, which is essential for formulation development, pharmacokinetic studies, and overall drug development. The provided standard operating procedures offer a framework for obtaining these critical data points. The elucidation of its mechanism of action as a dual inhibitor of FPPS and GGPPS provides a strong rationale for its investigation as a therapeutic agent in diseases driven by aberrant cell signaling and proliferation.

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